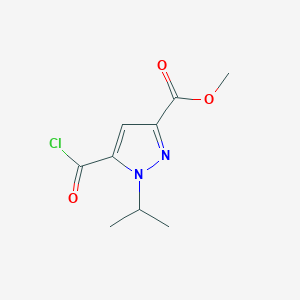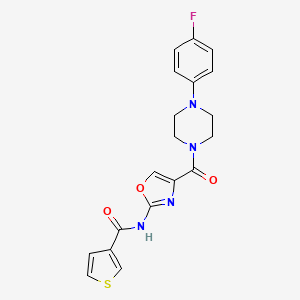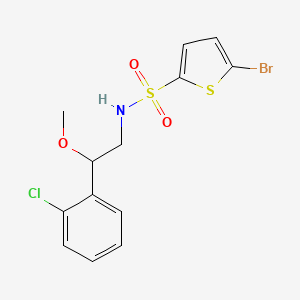
Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate
Vue d'ensemble
Description
Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate is a chemical compound with the molecular formula C10H12BrN3O2S . It has a molecular weight of 318.19 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a bromo group at the 5th position and a methyl group at the 6th position .Physical And Chemical Properties Analysis
The compound is typically stored in a dry environment at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Synthesis and Potential in Anticancer Agents
Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate and its derivatives have been extensively studied for their potential in anticancer applications. A study conducted by Temple et al. (1983) focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from a similar compound. These derivatives showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia, demonstrating potential anticancer properties (Temple et al., 1983).
Molecular Structure and Hydrogen Bonding
In 2010, Dolzhenko et al. explored the molecular structure of a related compound, highlighting its existence in a specific tautomeric form. The study detailed the intramolecular hydrogen bonding patterns, contributing to the stability of the molecular structure. This research enhances the understanding of the structural aspects of such compounds, which is crucial in drug design (Dolzhenko et al., 2010).
Antimitotic Activity
Another area of interest is the antimitotic activity of these compounds. Studies by Temple and Rener (1992) have delved into the synthesis of ring analogues and derivatives, focusing on their antimitotic properties and anticancer activity. These findings are significant in the context of cancer therapy, where antimitotic agents play a crucial role (Temple & Rener, 1992).
Metabolic Studies and Isomer Activity
Further research by Temple and Rener in 1992 investigated the metabolism of related compounds in mice. The study found differences in potency between the S- and R-isomers of the compound, providing insights into the metabolic pathways and efficacy of these compounds in biological systems (Temple & Rener, 1992).
Propriétés
IUPAC Name |
ethyl N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2S/c1-3-16-10(15)14-9(17)13-8-5-4-7(11)6(2)12-8/h4-5H,3H2,1-2H3,(H2,12,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWIOOYDNPJMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC(=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

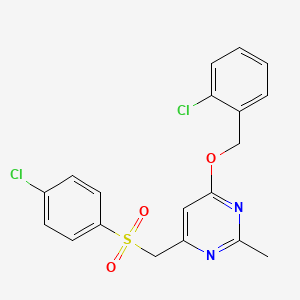
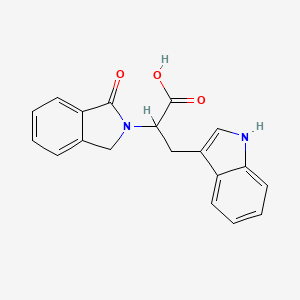
![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)
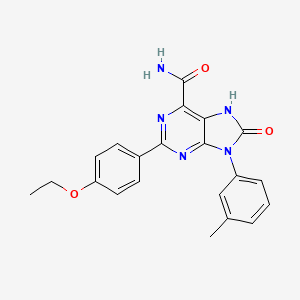
![N1-(3-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2473156.png)
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2473157.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)
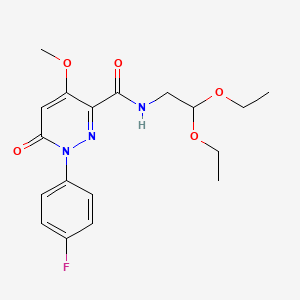
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)
